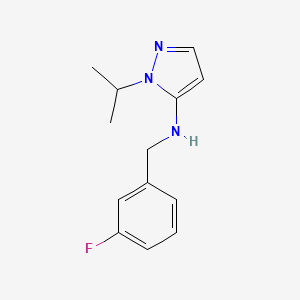
N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorobenzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorobenzyl group: The pyrazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(3-fluorobenzyl) derivative.
Addition of the isopropyl group: Finally, the isopropyl group is introduced via alkylation using isopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(3-methylbenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(3-bromobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Uniqueness
N-(3-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry and drug design, where fluorine substitution is often used to improve pharmacokinetic properties.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
COEDIWFWYOPUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


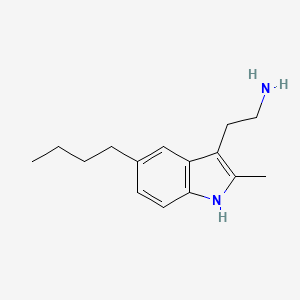
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735280.png)

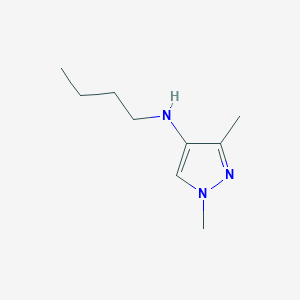
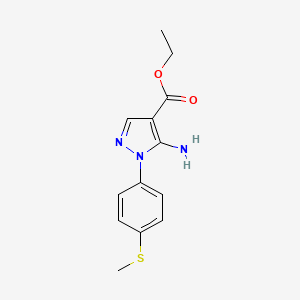
![2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
![4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11735305.png)
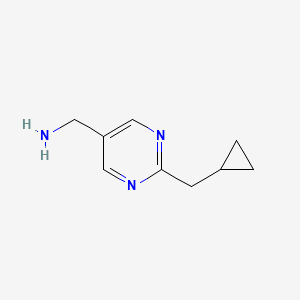
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735323.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11735326.png)
